Cas no 1245477-09-1 (Oleoyl Ethanolamide-d2)

Oleoyl Ethanolamide-d2 化学的及び物理的性質
名前と識別子
-
- (9Z)-N-(2-Hydroxyethyl)(11,11-2H2)-9-octadecenamide
- Oleoyl Ethanolamide-d2
- (Z)-11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide
- CS-0169720
- Oleoyl-EA(d2)
- Oleoyl-ethanolamine(d2)
- J-005092
- CID 71434281
- N-(9Z-octadecenoyl)-ethanolamine(d2)
- HY-107542S2
- CHEBI:230390
- 1245477-09-1
- Oleoylethanolamide-d2
- LMFA08040048
- N-(2-hydroxyethyl)-9Z-octadecenamide-11,11-d2
-
- インチ: 1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i17D2
- InChIKey: BOWVQLFMWHZBEF-GNXLQGQOSA-N
- ほほえんだ: C(NCCO)(=O)C([2H])([2H])CCCCCC/C=C\CCCCCCCC
計算された属性
- せいみつぶんしりょう: 327.310632979g/mol
- どういたいしつりょう: 327.310632979g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 18
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 496.4±38.0 °C at 760 mmHg
- フラッシュポイント: 254.0±26.8 °C
- じょうきあつ: 0.0±2.9 mmHg at 25°C
Oleoyl Ethanolamide-d2 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Oleoyl Ethanolamide-d2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O527283-100μg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | 100μg |
$ 45.00 | 2022-06-02 | ||
TRC | O527283-100µg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | 100µg |
40.00 | 2021-07-22 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O340915-500μg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | A solution in ethanol | 500μg |
¥1130.90 | 2023-09-01 | |
TRC | O527283-250μg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | 250μg |
$ 90.00 | 2022-06-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222098A-500 µg |
Oleoyl Ethanolamide-d2, |
1245477-09-1 | 500µg |
¥1,218.00 | 2023-07-10 | ||
TRC | O527283-.25mg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | 25mg |
$104.00 | 2023-05-17 | ||
TRC | O527283-.1mg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | 1mg |
$52.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222098B-1mg |
Oleoyl Ethanolamide-d2, |
1245477-09-1 | 1mg |
¥2437.00 | 2023-09-05 | ||
1PlusChem | 1P009C59-1mg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | ≥99% deuterated forms (d1-d2) | 1mg |
$341.00 | 2024-07-10 | |
A2B Chem LLC | AE34845-1mg |
Oleoyl Ethanolamide-d2 |
1245477-09-1 | ≥99% deuterated forms (d1-d2) | 1mg |
$247.00 | 2024-04-20 |
Oleoyl Ethanolamide-d2 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Oleoyl Ethanolamide-d2に関する追加情報
Professional Introduction to Oleoyl Ethanolamide-d2 (CAS No. 1245477-09-1)
Oleoyl Ethanolamide-d2, a derivative of Oleoyl Ethanolamide (CAS No. 1245477-09-1), is a compound of significant interest in the field of pharmaceuticals and biochemical research. This isotopic labeled version, denoted by the suffix "-d2," indicates the substitution of deuterium atoms for hydrogen atoms in the molecule, making it particularly valuable for metabolic studies and analytical applications. The precise structure of Oleoyl Ethanolamide-d2 consists of a fatty acid chain linked to an ethanolamine moiety, with deuterium atoms incorporated to facilitate tracing and quantification in complex biological systems.
The chemical formula for Oleoyl Ethanolamide-d2 can be represented as C₁₈H₃₆D₂NO₂, reflecting the presence of deuterium atoms in place of hydrogen atoms in the original Oleoyl Ethanolamide (C₁₈H₃₆NO₂). This modification enhances the compound's stability under various analytical conditions, allowing for more accurate and sensitive detection in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analyses. Such isotopic labeling is increasingly employed in drug metabolism studies, where researchers aim to understand how a drug is processed within the body at a molecular level.
Oleoyl Ethanolamide-d2 has found applications in both academic research and industrial development. In academic settings, it serves as a crucial tool for investigating the metabolic pathways of endocannabinoids, which are lipid-based neurotransmitters involved in various physiological processes. The use of deuterium-labeled compounds allows researchers to track these pathways with high precision, providing insights into their roles in pain modulation, inflammation, and appetite regulation. Recent studies have highlighted the potential of Oleoyl Ethanolamide-d2 in elucidating the interactions between endocannabinoids and their receptors, which may lead to the development of novel therapeutic strategies.
In industrial applications, Oleoyl Ethanolamide-d2 is utilized in quality control and process optimization for pharmaceutical formulations. Its isotopic purity ensures that analytical results are reliable and reproducible, which is essential for regulatory compliance and product consistency. Furthermore, the compound's stability under various storage conditions makes it an ideal candidate for long-term studies and batch-to-batch analysis. Companies specializing in fine chemicals and pharmaceutical intermediates often incorporate such labeled compounds into their product portfolios to meet the growing demand for high-purity analytical standards.
The synthesis of Oleoyl Ethanolamide-d2 involves advanced organic chemistry techniques, including catalytic hydrogenation with deuterated hydrogen sources. This process requires meticulous control over reaction conditions to ensure high yields and minimal side products. Researchers have reported successful syntheses using palladium catalysts under inert atmospheres, which enhance the efficiency of deuterium incorporation. The resulting compound is then purified through techniques such as column chromatography or recrystallization to achieve the desired isotopic purity.
One of the most compelling aspects of Oleoyl Ethanolamide-d2 is its role in advancing our understanding of lipid signaling mechanisms. Lipids play a pivotal role in cellular communication, and modifications like isotopic labeling provide unprecedented insights into these processes. For instance, studies using Oleoyl Ethanolamide-d2 have demonstrated how changes in lipid composition can affect receptor activity and downstream signaling events. This knowledge is particularly relevant in developing treatments for neurological disorders, where lipid-based therapies are being explored as potential interventions.
The future prospects of Oleoyl Ethanolamide-d2 are promising, with ongoing research suggesting new applications in personalized medicine. By integrating isotopic labeling into diagnostic tools, clinicians may be able to monitor patient-specific metabolic responses more effectively. This approach could revolutionize how diseases are treated by enabling targeted therapies based on individual biochemical profiles. Additionally, the compound's versatility makes it suitable for interdisciplinary studies, bridging gaps between chemistry, biology, and medicine.
In conclusion, Oleoyl Ethanolamide-d2 (CAS No. 1245477-09-1) represents a significant advancement in biochemical research and pharmaceutical development. Its isotopic modification offers unique advantages for metabolic studies and analytical applications, while its structural similarity to natural endocannabinoids ensures relevance across multiple scientific disciplines. As research continues to uncover new functions and therapeutic potentials of this compound, its importance is likely to grow further, shaping the future landscape of drug discovery and molecular biology.
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